4-Benzylpyrrolidin-3-ol
Description
Foundational Context within Pyrrolidine (B122466) Chemistry and Nitrogenous Heterocycles
Nitrogen-containing heterocycles are fundamental to organic and medicinal chemistry, forming the core structures of a vast number of biologically active compounds. nih.govopenmedicinalchemistryjournal.com More than 85% of all biologically active compounds are or contain heterocycles, with nitrogenous heterocycles being the most frequent. nih.gov The prevalence of these structures is due to their stability and ability to form hydrogen bonds, which is crucial for interactions with biological targets like DNA. nih.gov
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key scaffold found in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. frontiersin.orgmappingignorance.org This ring system is a common feature in many pharmaceuticals, such as procyclidine (B1679153) and bepridil, highlighting its importance in drug discovery. frontiersin.orgmappingignorance.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of pharmacophore space, a key aspect in the design of new drugs. d-nb.info The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. emich.edu
Theoretical Implications and Research Trajectories
The specific structure of 4-Benzylpyrrolidin-3-ol, with its defined stereocenters, has significant theoretical implications. The spatial arrangement of the benzyl (B1604629) and hydroxyl groups influences the molecule's conformation and reactivity. Theoretical studies on substituted pyrrolidines often investigate the relative energies of different isomers and how solvation affects their stability and structure. uom.ac.mu Computational analyses are also employed to understand and predict the stereoselectivity of reactions involving pyrrolidine derivatives. emich.edu
The research trajectories for this compound and its derivatives are diverse. It serves as a chiral building block for the synthesis of more complex molecules. For instance, derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been synthesized and identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose metabolism. nih.gov Furthermore, analogues of 1-benzylpyrrolidin-3-ol have been synthesized and evaluated for their potential as apoptotic agents in cancer therapy by targeting caspases. researchgate.net The versatility of this compound makes it a valuable intermediate in the development of new therapeutic agents.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 1-Benzylpyrrolidin-3-ol, a closely related compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 1-benzylpyrrolidin-3-ol |
| CAS Number | 775-15-5 |
| Boiling Point | 115 °C at 0.8 mm Hg |
| Density | 1.07 g/mL at 25 °C |
Note: Data for 1-Benzylpyrrolidin-3-ol, a positional isomer. nih.govchemicalbook.com
Research Applications
The following table outlines some of the research applications and findings related to derivatives of this compound.
| Research Area | Findings |
| Metabolic Disorders | Cis-3R,4S-configured derivatives of 4-benzylpyrrolidine-3-carboxylic acid act as dual agonists at PPARα and PPARγ, which may help in managing type 2 diabetes. nih.gov |
| Oncology | A library of 1-benzylpyrrolidin-3-ol analogues showed selective cytotoxicity towards certain human cancer cell lines, inducing apoptosis through caspase activation. researchgate.net |
| Synthetic Chemistry | Serves as a versatile chiral building block for creating more complex molecular architectures. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
XOLLUCNYIRMTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzylpyrrolidin 3 Ol and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of complex molecules. For 4-benzylpyrrolidin-3-ol, this involves establishing the desired configuration at the C3 and C4 positions of the pyrrolidine (B122466) ring.
Asymmetric Synthetic Routes
Asymmetric synthesis provides direct access to enantiomerically enriched products, bypassing the need for resolving racemic mixtures. Key strategies include the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool.
A powerful method for constructing the pyrrolidine ring with high stereocontrol is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. capes.gov.brresearchgate.net The stereochemical outcome of this reaction can be effectively directed by employing a chiral auxiliary, such as Oppolzer's camphor (B46023) sultam. researchgate.netcapes.gov.brthieme-connect.com
In this approach, the chiral auxiliary is temporarily incorporated into one of the reactants, guiding the cycloaddition to proceed with high diastereoselectivity. capes.gov.brresearchgate.net For instance, an N-enoyl derivative of camphor sultam can act as the dipolarophile, reacting with an azomethine ylide. The bulky camphor sultam group shields one face of the double bond, forcing the azomethine ylide to attack from the less hindered face, thereby establishing the desired stereochemistry in the resulting pyrrolidine ring. diva-portal.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine derivative. Karlsson and Högberg reported the preparation of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol via an asymmetric 1,3-dipolar cycloaddition using camphor sultam as a chiral auxiliary. google.com This method has proven to be a versatile and efficient route to optically active pyrrolidine derivatives. researchgate.netcapes.gov.br
The "chiral pool" refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov These natural products serve as excellent starting materials for the synthesis of complex chiral molecules, including this compound. This strategy is particularly advantageous for large-scale synthesis due to the low cost of the starting materials.
Proline and 4-Hydroxyproline: L-proline and L-4-hydroxyproline are versatile building blocks for the synthesis of pyrrolidine derivatives. nih.govfu-berlin.de Their inherent chirality can be transferred to the target molecule through a series of chemical transformations. For example, the carboxyl group and the nitrogen atom of proline can be modified to construct the desired pyrrolidine scaffold.
L-Phenylalanine Methyl Ester: L-phenylalanine methyl ester is another valuable chiral pool starting material. orgsyn.orgtdl.orgrsc.orgasianpubs.org Its benzyl (B1604629) side chain and stereocenter make it an attractive precursor for the synthesis of this compound derivatives. The synthesis of chiral tetramic acids from L-phenylalanine methyl ester highlights its utility in constructing complex chiral molecules. orgsyn.orgtdl.org
Resolution Techniques for Stereoisomers
When a synthetic route produces a racemic or diastereomeric mixture of this compound, resolution techniques are employed to separate the desired stereoisomer. oup.comresearchgate.net
One of the most effective methods for resolving racemic alcohols is enzymatic kinetic resolution. whiterose.ac.ukoup.comtandfonline.comjst.go.jpresearchgate.net This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. oup.comtandfonline.com For example, in the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. oup.comjst.go.jp The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
A study on the enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol found that lipase Amano P selectively acetylated the (R)-enantiomer, yielding the (S)-alcohol with high enantiomeric excess. oup.comtandfonline.comjst.go.jp This method can be performed in organic solvents, which simplifies product extraction compared to aqueous buffer systems. whiterose.ac.uk The efficiency of this resolution can be further enhanced by performing the reaction in a continuous column reactor. oup.comtandfonline.comjst.go.jp
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov MCRs are highly efficient and atom-economical, making them attractive for the construction of molecular libraries.
Diversity-Oriented Synthesis via Ugi Reaction for this compound Analogues
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules. nih.govpnas.orgcam.ac.ukfrontiersin.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that is well-suited for DOS strategies. nih.govresearchgate.netresearchgate.netgrafiati.com The classic Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov
This reaction has been successfully applied to the synthesis of libraries of 1-benzylpyrrolidin-3-ol analogues. researchgate.netresearchgate.net By systematically varying the four components of the Ugi reaction, a wide range of structurally diverse pyrrolidine derivatives can be generated from a common 1-benzylpyrrolidin-3-ol scaffold. For instance, using 1-(2-aminobenzyl)pyrrolidin-3-ol as the amine component, and varying the aldehyde, carboxylic acid, and isocyanide, a library of analogues was synthesized and screened for biological activity. researchgate.netresearchgate.net This approach highlights the power of MCRs in medicinal chemistry for the rapid generation of new chemical entities.
Targeted Functional Group Transformations for Pyrrolidinol Scaffolds
Ring-Opening Reaction Strategies
Ring-opening reactions of strained cyclic compounds like epoxides serve as a powerful method for constructing functionalized pyrrolidinol scaffolds. mdpi.comrsc.org These reactions are valued for their ability to introduce diverse functionalities in a stereocontrolled manner.
Epoxide Ring-Opening: The inherent ring strain in epoxides makes them excellent electrophiles for reactions with a wide range of nucleophiles. rsc.org This reactivity is harnessed in the synthesis of pyrrolidinol derivatives. For instance, the regioselective ring-opening of a 1-benzyl-3,4-epoxypiperidine with benzylamine (B48309) can establish the trans-relationship between the resulting amino and hydroxyl groups. researchgate.netacs.org The stereochemistry of the epoxide precursor often dictates the stereochemical outcome of the ring-opened product. In some cases, the choice of protecting groups on the epoxide substrate is critical for the success of the reaction. beilstein-journals.org Lewis acids can be employed to activate the epoxide ring, facilitating nucleophilic attack. For example, the coordination of a lithium cation to both the piperidine (B6355638) nitrogen and the oxirane oxygen can direct the nucleophilic attack to the C4 position. researchgate.net
Photoinduced Charge-Transfer Complex Promoted Ring Opening: A novel approach for ring cleavage involves the use of visible-light-induced charge-transfer complexes. This method can promote the cleavage of both C-N and C-C bonds under mild conditions. rsc.org For example, the reaction of N-alkyl-4-piperidinols with sulfonyl chlorides under visible light generates a sulfonyl radical that can react with the N-alkyl-4-piperidinol cation radical, leading to ring-opening and the formation of homoallylamine products. rsc.org Another strategy involves the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine using a combination of a Lewis acid and photoredox catalysis. nih.gov This process proceeds through a single-electron transfer to the amide, followed by selective cleavage of the C2–N bond. nih.gov
Reduction Methodologies
The reduction of various functional groups within pyrrolidine precursors is a fundamental and widely used strategy to access this compound and its analogs.
Reduction of Pyrrolidinones: The reduction of a pyrrolidinone (a cyclic amide or lactam) is a common method for synthesizing pyrrolidinol derivatives. For example, the reduction of N-protected proline derivatives can lead to polyhydroxylated pyrrolidines. nih.gov The stereoselective reduction of a keto alcohol intermediate is a key step in introducing the desired cis diol functionality. nih.gov The reduction of the lactam carbonyl of pyroglutamate (B8496135) derivatives has also been explored as a route to 2,5-disubstituted pyrrolidines. rsc.org
Reduction of Ester Groups: The reduction of ester functionalities is another key transformation in the synthesis of pyrrolidinols. nih.gov A highly selective reduction of an ester to an alcohol can be achieved using sodium borohydride (B1222165) with methanol, catalyzed by sodium triacetoxyborohydride. acs.org This method offers excellent chemoselectivity. acs.org However, the reduction of enamines containing an ester group can sometimes be challenging, with the ester being reduced preferentially over the enamine. rsc.org
Reduction of 2-Nitrophenols: The reduction of nitrophenols is a viable route for creating amino-substituted aromatic compounds that can be further elaborated into heterocyclic structures. mdpi.com Catalysts based on nanoparticles of precious metals like gold and silver, as well as more abundant 3d metals like copper and nickel, have proven effective for the reduction of nitrophenols using a reducing agent like sodium borohydride. mdpi.comresearchgate.net The catalytic activity can be influenced by the metal, particle size, and the position of the nitro group on the aromatic ring. mdpi.com
Novel Synthetic Pathways
Borrowing Hydrogen Catalysis
Borrowing hydrogen (BH) catalysis, also known as hydrogen auto-transfer, is a powerful and environmentally friendly strategy for C-N and C-C bond formation. nih.govcsic.es This process involves the temporary dehydrogenation of a less reactive substrate, such as an alcohol, to form a more reactive intermediate like an aldehyde or ketone. csic.es This intermediate can then react with a nucleophile, and the borrowed hydrogen is returned in a final reduction step, regenerating the catalyst. nih.gov
Iridium(III) catalysts have been successfully employed in the synthesis of 3-pyrrolidinols by reacting 1,2,4-butanetriol (B146131) with primary amines. researchgate.net This methodology can be extended to the sequential diamination of triols to produce amino-pyrrolidines. researchgate.net The combination of an iridium catalyst with a chiral phosphoric acid has enabled the enantioselective synthesis of chiral amines from simple alcohols. nih.gov This approach has been used for the alkylation of anilines under mild conditions. uniurb.it
| Catalyst System | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Ir(III) Complex | 1,2,4-Butanetriol, Primary Amines | 3-Pyrrolidinols | Efficient C-N bond formation. | researchgate.net |
| Iridium Catalyst and Chiral Phosphoric Acid | Alcohols, Amines | Enantioenriched α-Branched Amines | Cooperative catalysis for asymmetric synthesis. | nih.gov |
| Ruthenium Carbene Complex | Alcohols, Phosphorane Ylides | Alkenes (Indirect Wittig) | Active at lower temperatures with an additive. | csic.es |
Ultrasound-Promoted Multicomponent Reactions
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to improved yields, shorter reaction times, and milder reaction conditions. tandfonline.comrsc.org It serves as an alternative energy source to conventional heating and can effectively promote both homogeneous and heterogeneous reactions. tandfonline.com
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by being atom- and step-economical. tandfonline.com The combination of ultrasound and MCRs provides a powerful strategy for the rapid synthesis of diverse heterocyclic compounds, including pyrrolidinone derivatives. tandfonline.comrsc.orgresearchgate.net For instance, the synthesis of 2-pyrrolidinon-3-olate derivatives has been achieved through a four-component reaction of an aldehyde, 2-aminobenzothiazole, dimethyl acetylenedicarboxylate, and a cyclic amine, catalyzed by a Co3O4@SiO2 nanocomposite under ultrasonic irradiation. tandfonline.com Similarly, substituted 3-pyrrolin-2-ones have been synthesized in excellent yields via an ultrasound-promoted one-pot MCR using citric acid as a green catalyst. rsc.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product | Advantages | Reference |
|---|---|---|---|---|
| Aryl aldehyde, 2-aminobenzothiazole, dimethyl acetylenedicarboxylate, morpholine/piperidine | Co3O4@SiO2 nanocomposite, Ultrasound | 2-Pyrrolidinon-3-olates | Excellent yields, short reaction times. | tandfonline.com |
| Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | Substituted 3-pyrrolin-2-ones | Green catalyst, clean reaction, high yields. | rsc.orgresearchgate.net |
| Amines, Carbon disulfide, Isocyanides, Benzylidene malononitrile | Catalyst-free, Methanol, Ultrasound | Substituted Pyrrolidines | Efficient one-pot, four-component reaction. | tandfonline.com |
Scale-Up Considerations and Process Development
The transition of a synthetic route from a laboratory scale to a large-scale industrial process presents numerous challenges. Process development focuses on creating a synthesis that is not only efficient and high-yielding but also safe, robust, and economically viable.
For the synthesis of pyrrolidinol derivatives, several factors are crucial for successful scale-up. The use of readily available and inexpensive starting materials is paramount. acs.org For example, a practical synthesis of a bicyclic pyrrolidinol utilized the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester. acs.org Avoiding chromatographic purifications, which are often problematic and costly on a large scale, is a significant advantage. google.com Developing processes where intermediates or the final product can be isolated and purified by crystallization is highly desirable. google.comacs.org
Safety is a major concern in process scale-up. Reaction calorimetry and modeling studies are essential to identify and mitigate potential safety issues, such as delayed reaction onsets or sudden heat and gas evolution. acs.org For instance, in an ester reduction for an N-acylpyrrolidine, these studies led to a safe process design that was scaled up to produce multi-kilogram quantities. acs.org
Chemical Reactivity and Derivatization of 4 Benzylpyrrolidin 3 Ol
Reactions Involving the Hydroxyl Functionality
The secondary alcohol at the C-3 position is a primary site for functionalization. Its reactivity is characteristic of typical secondary alcohols, undergoing esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be readily converted into esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using carbodiimides). A significant application is its conversion to a methanesulfonyloxy derivative, which transforms the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions.
Etherification: Formation of ethers, such as the common O-benzyl ether, can be achieved using methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) researchgate.net. Acid-promoted propargylation is another method to introduce an alkyne handle, expanding the molecule's utility in click chemistry biointerfaceresearch.com.
Oxidation: Mild oxidation of the secondary alcohol can yield the corresponding ketone, 4-benzylpyrrolidin-3-one. This transformation opens up further synthetic pathways involving ketone chemistry.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Esterification | Acyl Halides, Anhydrides, Carboxylic Acids (with coupling agents) | Ester | Introduces ester functionality; can act as a protecting group. |
| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Mesylate | Forms a good leaving group for SN2 reactions. |
| Etherification | Alkyl Halides (e.g., Benzyl Bromide) with a base | Ether | Protection of the hydroxyl group. |
| Oxidation | Mild Oxidizing Agents (e.g., PCC, Swern Oxidation) | Ketone (4-Benzylpyrrolidin-3-one) | Enables ketone-based derivatization. |
Transformations at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is nucleophilic and serves as a key site for introducing a variety of substituents. Due to its nucleophilicity, the pyrrolidine nitrogen is a favored position for substitutions acs.org.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. It can also undergo N-arylation through reactions like the Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a common strategy for introducing diverse functional groups or for protecting the nitrogen atom.
Multicomponent Reactions: The amine functionality allows 4-benzylpyrrolidin-3-ol to participate in multicomponent reactions, such as the Ugi reaction. This reaction combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to rapidly generate complex, library-ready molecules nih.gov.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides, Reductive Amination | Tertiary Amine | Introduces alkyl substituents. |
| N-Acylation | Acyl Halides, Anhydrides | Amide | Forms stable amide bonds, useful for protection or functionalization. |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Rapidly builds molecular complexity. |
Modifications and Substitutions on the Benzyl Moiety
The benzyl group offers another site for molecular modification, either at the aromatic ring or through cleavage of the benzylic C-N bond if it were an N-benzyl isomer. For the 4-benzyl structure, modifications primarily target the phenyl ring.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of various substituents onto the aromatic core. The substitution pattern (ortho, meta, para) will be directed by the existing alkyl substituent.
Hydrogenolysis: While less common for a C-benzyl group compared to an N-benzyl or O-benzyl group, under harsh hydrogenolysis conditions (e.g., high-pressure hydrogen with a palladium catalyst), the benzyl group could potentially be cleaved or reduced. More commonly, debenzylation is a key deprotection strategy for benzyl ethers or N-benzyl groups researchgate.net.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Nitro-substituted derivative | Introduces a nitro group for further transformations. |
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Halo-substituted derivative | Adds a halogen atom, a versatile synthetic handle. |
Elaboration into Complex Pyrrolidine-Based Structures
The functional handles of this compound serve as starting points for the construction of more elaborate, often heterocyclic, structures.
Thiadiazole-based Carbamates: This class of compounds can be synthesized by linking the pyrrolidine scaffold to a thiadiazole ring via a carbamate (B1207046) bridge. A plausible synthetic route involves activating the hydroxyl group of this compound with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form a chloroformate intermediate. Subsequent reaction with an amino-substituted 1,3,4-thiadiazole (B1197879) would yield the desired thiadiazole-based carbamate. The synthesis of 2-amino-1,3,4-thiadiazoles often starts from thiosemicarbazides and carboxylic acids researchgate.netnih.govfigshare.com. Combining the pyrrolidine and thiazole (B1198619) moieties is a known strategy for developing new antibacterial agents researchgate.net.
Diazabicycles: The pyrrolidine ring can serve as a foundation for constructing fused bicyclic systems like diazabicycles. One synthetic strategy involves the functionalization of the pyrrolidine nitrogen with a side chain containing a suitable functional group. An intramolecular cyclization can then form the second ring. For instance, N-alkylation of the pyrrolidine with a haloalkylamine or a related synthon, followed by an intramolecular nucleophilic substitution, would forge the bicyclic framework. Dearomative cyclization strategies are also powerful methods for creating such sp3-rich fused N-heterocycles.
Stereoinversion Methodologies
For stereospecific synthesis, controlling the configuration of the hydroxyl group at C-3 is crucial. The Mitsunobu reaction is a powerful and widely used method for achieving the stereochemical inversion of secondary alcohols.
Mitsunobu Inversion: This reaction converts an alcohol into various functional groups, such as an ester, with complete inversion of stereochemistry. When applied to this compound, the reaction typically involves treating the alcohol with a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The (S)-enantiomer, for instance, would be converted to the (R)-configured ester. Subsequent hydrolysis of the ester reveals the inverted (R)-alcohol. This method is noted for its mild conditions and high stereoselectivity, making it invaluable in the synthesis of optically active compounds. The reaction proceeds through an alkoxyphosphonium salt, which undergoes an Sₙ2 attack by the carboxylate nucleophile, ensuring inversion of configuration.
| Reaction | Key Reagents | Intermediate | Outcome |
|---|---|---|---|
| Mitsunobu Reaction | PPh3, DEAD/DIAD, Carboxylic Acid (e.g., PhCOOH) | Alkoxyphosphonium salt | Inversion of stereochemistry at C-3 via an SN2 mechanism. |
Strategic Utility of 4 Benzylpyrrolidin 3 Ol As a Core Synthetic Building Block
Precursors for Bioactive Compound Synthesis
The strategic placement of functional groups in 4-benzylpyrrolidin-3-ol makes it an ideal starting material for the synthesis of a wide range of compounds with significant biological activities.
Pyrrolizidine (B1209537) and tropane (B1204802) alkaloids are two major classes of natural products known for their diverse and potent physiological effects. The pyrrolidine (B122466) core of this compound serves as a key precursor for the construction of the bicyclic systems characteristic of these alkaloids.
Pyrrolizidine Alkaloids: These alkaloids are characterized by a bicyclic structure formed by the fusion of two five-membered rings with a bridging nitrogen atom. The synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine, often involves the use of chiral pyrrolidine precursors. researchgate.netfx361.comnih.gov Synthetic strategies frequently employ functionalized pyrrolidines that can be elaborated through cyclization reactions to form the characteristic 1-azabicyclo[3.3.0]octane skeleton. While direct synthesis from this compound is not extensively documented, its structural features are amenable to transformations that could lead to key intermediates in pyrrolizidine alkaloid synthesis.
Tropane Alkaloids: Tropane alkaloids, such as atropine (B194438) and cocaine, possess a distinctive 8-azabicyclo[3.2.1]octane core. biocyclopedia.comwikipedia.org The biosynthesis of these compounds involves the N-methyl-Δ¹-pyrrolinium cation, a simple pyrrolidine derivative. nih.govnih.gov Synthetic approaches to tropane alkaloids often utilize functionalized pyrrolidines as starting materials to construct the bicyclic tropane skeleton. The 3-hydroxy group and the benzyl (B1604629) substituent in this compound can be manipulated to introduce the necessary functionalities for the formation of the second ring of the tropane core.
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.gov The modification of the sugar moiety of natural nucleosides has led to the development of numerous drugs. The pyrrolidine ring of this compound can serve as a carbocyclic sugar mimic. The synthesis of pyrrolidine nucleoside analogues has been explored, where the pyrrolidine ring replaces the furanose ring of natural nucleosides. nih.gov The hydroxyl group at the 3-position of this compound can mimic the 3'-hydroxyl group of a natural sugar, while the nitrogen atom allows for the attachment of a nucleobase.
Enzyme inhibitors are crucial in the regulation of biological pathways and are a major focus of drug discovery. The pyrrolidine scaffold is present in many potent and selective enzyme inhibitors.
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors: PNP is an enzyme involved in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases. mdpi.com Several potent PNP inhibitors are nucleoside analogues. The synthesis of pyrrolidine-based PNP inhibitors has been reported, where the pyrrolidine ring acts as a sugar mimic. nih.gov For instance, 8-aza-immucillins, which are potent transition-state analogue inhibitors of PNP, feature a 1,4-dideoxy-1,4-iminoribitol moiety, a structure closely related to a substituted pyrrolidine. acs.org
The pyrrolidine scaffold is a common feature in ligands for various receptors and ion channels.
Muscarinic Receptor Antagonists: Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine. Antagonists of these receptors have therapeutic applications in various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). The synthesis of selective muscarinic antagonists often involves heterocyclic scaffolds, including piperidine (B6355638) and pyrrolidine derivatives. nih.govnih.govgoogle.com The benzyl group and the hydroxyl functionality of this compound can be utilized to synthesize analogues that fit into the binding pockets of muscarinic receptors.
Sodium Channel Blockers: Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. A novel series of pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke. nih.gov The structure-activity relationship studies in this area suggest that the pyrrolidine ring can serve as a core scaffold for designing new sodium channel blockers.
Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues has been undertaken to explore their potential as apoptotic agents. nih.govmonash.edumonash.eduresearchgate.netresearchgate.net A library of these analogues was synthesized using the Ugi multi-component reaction and screened for their cytotoxic effects on various human cancer cell lines. monash.edu
Lead compounds from this library demonstrated selective cytotoxicity towards HL-60 cells (human promyelocytic leukemia cells) at a concentration of 10 µM. monash.edu These compounds were found to induce apoptosis by targeting caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govmonash.edu Molecular docking and dynamic simulation studies revealed stable interactions between the 1-benzylpyrrolidin-3-ol analogues and the active site of caspase-3. monash.edu
| Compound ID | Cancer Cell Line | Activity |
| 5j | HL-60 | Selectively cytotoxic at 10 µM, induces apoptosis via caspase-3 activation |
| 5p | HL-60 | Selectively cytotoxic at 10 µM, induces apoptosis via caspase-3 activation |
Table 1: Apoptotic activity of 1-benzylpyrrolidin-3-ol analogues.
Versatility in Heterocyclic Ring System Construction
Heterocyclic compounds form the largest class of organic molecules and are central to medicinal chemistry. mdpi.com The pyrrolidine ring itself is a fundamental heterocycle, and this compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.netnih.gov
The functional groups on the this compound scaffold allow for a variety of chemical transformations to build fused or spirocyclic heterocyclic systems. For example, the hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclization reactions with a nucleophile attached to the nitrogen or the benzyl ring. The nitrogen atom can participate in condensation reactions or be a nucleophile in the formation of larger ring systems. The benzyl group can also be functionalized to participate in cyclization reactions.
Computational and Theoretical Investigations of 4 Benzylpyrrolidin 3 Ol and Analogues
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are employed to understand the fundamental electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to predict a wide range of molecular characteristics with high accuracy. ejosat.com.trresearchgate.net
The electronic structure of a molecule is pivotal to its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical behavior. uni-greifswald.denih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ejosat.com.tr The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov Conversely, a larger energy gap points to higher stability and lower reactivity. uni-greifswald.de From the energies of these orbitals, various global reactivity descriptors can be calculated, providing a more detailed picture of the molecule's reactivity profile. uni-greifswald.deresearchgate.net
While specific QM calculations for 4-benzylpyrrolidin-3-ol are not detailed in the provided literature, studies on its analogues and structurally related compounds demonstrate the application of these methods. For instance, DFT calculations on benzyl-containing Schiff bases and triazole derivatives have been used to determine their FMO energy gaps and other reactivity parameters. ejosat.com.trnih.gov These analyses help in predicting the most reactive sites on a molecule for potential electrophilic or nucleophilic attack, which is visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. ejosat.com.trnih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. uni-greifswald.de |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. conicet.gov.ar |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. uni-greifswald.de |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a stable state. conicet.gov.ar |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. uni-greifswald.de |
This table is generated based on methodologies described in cited literature for related compounds.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org The stability of these conformers is influenced by factors such as steric interactions (crowding of atoms), torsional strain (resistance to bond rotation), and angle strain in cyclic systems. libretexts.org
For molecules containing a pyrrolidine (B122466) ring and a flexible benzyl (B1604629) group, like this compound, conformational analysis is crucial for understanding their three-dimensional structure and how they interact with their environment. The pyrrolidine ring itself can adopt different puckered conformations, and the orientation of the benzyl substituent relative to the ring further increases conformational complexity. nih.gov
Quantum chemical calculations have been effectively used to study the conformational preferences of related structures. For example, in a study of 5-benzylimidazolidin-4-one derivatives, calculations revealed several stable conformers based on the rotation of the benzyl group. ethz.ch The energy differences between these conformations were found to be small (less than 2 kcal/mol), suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch Such analyses indicate that multiple low-energy conformations can coexist in equilibrium, which can be critical for binding to a biological target that may recognize a specific conformer.
Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds. benthamscience.comrsc.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns can be compared with experimental data to confirm a molecule's structure. benthamscience.comresearchgate.netdntb.gov.ua
DFT calculations have been successfully applied to predict the ¹H and ¹³C NMR and IR spectra of various benzyl-containing heterocyclic compounds. benthamscience.com The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. mdpi.com By comparing the computed spectra of different possible isomers or conformers with the experimental spectra, the correct structure can be confidently assigned. mdpi.com These predictive tools are especially powerful for complex molecules where empirical interpretation of spectra can be ambiguous. rsc.orgbohrium.com
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are used to study the interactions of small molecules with large biological macromolecules, such as proteins, and to observe their dynamic behavior over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
In studies involving analogues of 1-benzylpyrrolidin-3-ol, molecular docking has been used to investigate their binding to specific protein targets. For instance, several analogues were docked into the active site of caspase-3 (PDB ID: 3DEI), a key enzyme in the apoptotic process. monash.eduresearchgate.netnih.gov The docking analysis revealed that these compounds could fit within the binding cavity and form specific non-covalent interactions, such as hydrogen bonds, with key amino acid residues like THR166. monash.edu The strength of these interactions is often quantified by a scoring function, such as the CDOCKER interaction energy, where lower energy values typically indicate more favorable binding. monash.edu
Similarly, docking studies on a related 1,2,4-triazole (B32235) derivative identified potential interactions with the ATP binding site of the EGFR kinase domain, providing a rationale for its observed anticancer activity. benthamscience.com
Table 2: Summary of Molecular Docking Studies on this compound Analogues
| Ligand Class | Protein Target | PDB ID | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1-Benzylpyrrolidin-3-ol analogues | Caspase-3 | 3DEI | THR166 | monash.edu |
| 4-benzyl-1,2,4-triazol-5-one analogue | EGFR Kinase Domain | - | ATP Binding Site Residues | benthamscience.com |
This table summarizes findings from molecular docking simulations performed on analogues of the primary compound.
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netnih.gov MD simulations are used to assess the stability of the docked pose and to observe the conformational changes in both the ligand and the protein upon binding. monash.edumonash.edu
Following the docking of 1-benzylpyrrolidin-3-ol analogues into caspase-3, MD simulations were performed for durations up to 50 nanoseconds (ns) to evaluate the stability of the resulting complexes. monash.eduresearchgate.netmonash.edu Key parameters analyzed during these simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. Low and stable RMSD values suggest that the complex is not undergoing major conformational changes and remains stable. monash.edu For the caspase-3 complexes, the protein backbone fluctuation was found to be stable, and the ligands showed only insignificant deviations (e.g., 1.0–1.6 Å), affirming their stability within the binding pocket. monash.edu
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms, highlighting the flexible and rigid regions of the protein and ligand. monash.edu
These simulations confirmed that the ligand-caspase-3 complexes were stable throughout the simulation run, reinforcing the validity of the docking results. monash.edunih.govmonash.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Benzylpyrrolidin-3-ol |
| 5-benzylimidazolidin-4-one |
| 4-fluoroproline |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| (E)1-benzyl-3-((4 methoxyphenyl)imino) |
| 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
| 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one |
Structure-Activity Relationship (SAR) Studies
Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of this compound analogues, particularly in the context of their potential as therapeutic agents. A notable example is the investigation of a series of 1-benzylpyrrolidin-3-ol analogues as potential apoptotic agents. Through a diversity-oriented synthesis approach utilizing the Ugi four-component reaction, a library of structurally diverse analogues was created to explore their cytotoxic effects on various human cancer cell lines. tandfonline.comfigshare.comrsc.org
Initial in vitro screening of these compounds at a concentration of 10 µM revealed that certain analogues exhibited selective cytotoxicity towards specific cancer cell lines. tandfonline.comrsc.org Two lead compounds, designated as 5j and 5p , demonstrated significant and selective cytotoxic activity against the HL-60 human leukemia cell line. tandfonline.com This selectivity is a crucial aspect of SAR, indicating that specific structural features of these analogues are responsible for their targeted biological activity.
To understand the molecular basis of this activity, in silico molecular docking and molecular dynamics (MD) simulations were employed to study the interactions of these lead compounds with caspase-3, a key enzyme in the apoptotic pathway. tandfonline.comrsc.org The computational models revealed that both 5j and 5p could bind effectively to the active site of caspase-3. The interactions were characterized by various non-covalent forces, including hydrogen bonds and hydrophobic interactions, with key amino acid residues within the enzyme's active site. tandfonline.com
The stability of the compound-caspase-3 complexes was further investigated through 50-nanosecond MD simulations. tandfonline.com The simulations showed that the binding of both 5j and 5p to the active site of caspase-3 resulted in stable complexes, with minimal conformational changes to the protein backbone. tandfonline.com This stability suggests a favorable and sustained interaction, which is a desirable characteristic for potential enzyme inhibitors.
The key structural features of the 1-benzylpyrrolidin-3-ol scaffold and the modifications in analogues 5j and 5p that contribute to their biological activity can be summarized as follows:
1-Benzyl Group: The benzyl substituent at the nitrogen atom of the pyrrolidine ring plays a significant role in the binding affinity. Variations in the substitution pattern on this aromatic ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein.
Substituents from the Ugi Reaction: The diversity in the library of analogues was generated by varying the aldehyde and carboxylic acid components in the Ugi reaction. The specific side chains introduced in compounds 5j and 5p are crucial for their enhanced and selective cytotoxicity. These side chains are responsible for forming specific interactions with the amino acid residues in the active site of caspase-3, leading to the inhibition of its activity and the induction of apoptosis.
The following table summarizes the key compounds and their observed activities:
| Compound ID | Core Structure | Key Substituents | Observed Activity |
| 5j | 1-Benzylpyrrolidin-3-ol | Varies (from Ugi reaction) | Selective cytotoxicity against HL-60 cells |
| 5p | 1-Benzylpyrrolidin-3-ol | Varies (from Ugi reaction) | Selective cytotoxicity against HL-60 cells |
These findings highlight the importance of the specific substitution patterns on the 1-benzylpyrrolidin-3-ol scaffold for achieving potent and selective biological activity. The combination of in vitro screening and in silico modeling provides a powerful approach for elucidating the SAR of this class of compounds and for guiding the design of new, more effective analogues.
Theoretical Investigations of Reaction Mechanisms and Pathways
The synthesis of this compound and its analogues is often achieved through multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR). tandfonline.comrsc.org Theoretical investigations, particularly using Density Functional Theory (DFT), have been employed to elucidate the complex reaction mechanisms of such MCRs. While specific DFT studies on the synthesis of this compound are not extensively available, the general mechanism of the Ugi reaction provides a well-established framework for understanding the formation of the pyrrolidine scaffold.
The Ugi reaction is a one-pot condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a dipeptide-like product. worldscientific.com In the context of synthesizing 1-benzylpyrrolidin-3-ol analogues, a bifunctional starting material, such as 1-(2-aminobenzyl)pyrrolidin-3-ol, can be used where the primary amine participates in the Ugi reaction.
Theoretical studies have explored the mechanistic pathways of the Ugi reaction, and the generally accepted mechanism involves several key steps:
Imine Formation: The reaction initiates with the condensation of the amine and the aldehyde to form an imine (or Schiff base). This step is often reversible and can be acid-catalyzed. DFT calculations have been used to model the transition state of this condensation.
Iminium Ion Formation: The carboxylic acid component protonates the imine, leading to the formation of a more electrophilic iminium ion.
Formation of the Nitrilium Ion: The attack of the isocyanide leads to the formation of a nitrilium ion intermediate. This highly reactive species is a key intermediate in the Ugi reaction pathway.
Addition of the Carboxylate: The carboxylate anion, formed in the protonation step, then adds to the nitrilium ion. This step forms a new carbon-oxygen bond.
Mumm Rearrangement: The final step is an intramolecular acyl transfer known as the Mumm rearrangement. This irreversible step involves the migration of the acyl group from the oxygen to the nitrogen atom, leading to the stable α-acylamino amide product. worldscientific.com
Computational studies have investigated the energetics of these intermediates and transition states, providing a detailed energy profile of the reaction pathway. These studies help in understanding the factors that control the reaction rate and selectivity. For instance, DFT calculations can predict the relative stabilities of different stereoisomers and explain the diastereoselectivity observed in certain Ugi reactions. worldscientific.com
While the general mechanism of the Ugi reaction is well-supported by theoretical calculations, the specific reaction pathway for the synthesis of this compound would depend on the precise starting materials and reaction conditions. A theoretical investigation specific to this synthesis would involve modeling the reactants, intermediates, and transition states for the formation of the pyrrolidine ring system. Such a study would provide valuable insights into the reaction kinetics and thermodynamics, and could aid in optimizing the reaction conditions to improve the yield and purity of the desired product.
Q & A
Q. What are the key stereochemical considerations for synthesizing 4-benzylpyrrolidin-3-ol, and how do enantiomers impact biological activity?
The compound exists in enantiomeric forms (e.g., (3R,4R)- and (3S,4S)-1-benzyl-3,4-pyrrolidindiol), which differ in physical properties like optical rotation but share identical molecular formulas (C₁₁H₁₅NO₂). Stereochemistry significantly influences receptor binding and metabolic pathways. For example, enantiomers may exhibit divergent biological activities due to chiral recognition in enzyme interactions. Researchers should employ chiral HPLC or polarimetry to determine enantiomeric purity .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
Key techniques include:
- Melting Point (mp) Analysis : Standard for verifying purity (e.g., mp 95°C for enantiomers) .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>97% by GC or TLC) and resolving stereoisomers .
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and regiochemistry in derivatives (e.g., benzyl or pyridinyl groups) .
Q. How can researchers safely handle this compound in laboratory settings?
Follow protocols for pyrrolidine derivatives:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store in dry, ventilated areas at controlled temperatures to avoid decomposition.
- Refer to safety data sheets (SDS) for emergency response (e.g., methanol recrystallization hazards) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Reagent Selection : Use chloranil in xylene for dehydrogenation steps, followed by NaOH washes to isolate intermediates .
- Purification : Recrystallization from methanol or ethanol enhances purity, as demonstrated in pyrrolidine-2,3-dione syntheses .
- Stereocontrol : Employ chiral auxiliaries (e.g., benzyl or pyridinyl groups) to direct asymmetric synthesis .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Comparative Studies : Evaluate analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol for receptor affinity differences using enzyme inhibition assays .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., in vitro binding assays vs. computational docking) to address variability .
- Mechanistic Studies : Probe metabolic stability using liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
Q. How do structural modifications (e.g., hydrochloride salts or boronic esters) alter the physicochemical properties of this compound?
- Salt Formation : Hydrochloride salts (e.g., rac-(3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride) improve solubility and crystallinity for X-ray studies .
- Derivatization : Introducing boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) enhances stability in Suzuki-Miyaura cross-coupling reactions .
- Functional Group Interconversion : Isothiocyanate derivatives (e.g., 4-(benzyloxy)phenyl isothiocyanate) enable conjugation with biomolecules for targeted delivery studies .
Q. What methodologies are effective for studying the environmental impact of this compound in aquatic systems?
- Ecotoxicology Assays : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀) and biodegradability .
- Chromatographic Monitoring : Track environmental persistence via LC-MS/MS in water samples .
- QSAR Modeling : Predict long-term ecological risks using quantitative structure-activity relationship (QSAR) databases .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in melting points or spectral data across studies?
- Purity Verification : Re-crystallize samples and compare with reference standards (e.g., CAS RN 90365-74-5 for (3S,4S)-enantiomer) .
- Instrument Calibration : Standardize NMR and HPLC conditions using internal controls (e.g., deuterated solvents) .
Q. What are best practices for validating synthetic pathways of this compound derivatives?
- Stepwise Characterization : Isolate and characterize intermediates (e.g., via IR and mass spectrometry) to confirm reaction progress .
- Scale-Up Protocols : Optimize solvent volumes and heating rates (e.g., reflux in xylene for 25–30 hours) to maintain yield consistency .
Q. How can computational tools enhance the design of this compound-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
